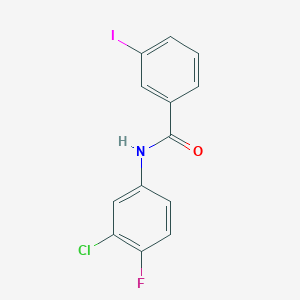

N-(3-chloro-4-fluorophenyl)-3-iodobenzamide

Description

Properties

Molecular Formula |

C13H8ClFINO |

|---|---|

Molecular Weight |

375.56 g/mol |

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-3-iodobenzamide |

InChI |

InChI=1S/C13H8ClFINO/c14-11-7-10(4-5-12(11)15)17-13(18)8-2-1-3-9(16)6-8/h1-7H,(H,17,18) |

InChI Key |

XKJNRJQXOPHKDN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)NC2=CC(=C(C=C2)F)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of 4-Fluoronitrobenzene

The chlorination of 4-fluoronitrobenzene is a pivotal precursor step. Two catalytic systems are widely employed:

Method A: Iron/Iodine Catalysis

Method B: Antimony/Iodine Catalysis

-

Conditions :

-

Catalyst: SbCl₅ (5 mol%) + I₂ (0.35 mol%)

-

Temperature: 60–70°C

-

-

Outcome :

Table 1: Comparative Chlorination Methods

| Parameter | Method A (Fe/I₂) | Method B (Sb/I₂) |

|---|---|---|

| Catalyst Loading | 2.84 mol% | 5.35 mol% |

| Reaction Time | 12 hours | 12 hours |

| Dichloro Byproduct | 1.4% | 1.4% |

Reduction to 3-Chloro-4-fluoroaniline

Catalytic Hydrogenation

Byproduct Formation

Synthesis of 3-Iodobenzoyl Chloride

Direct Iodination of Benzamide

-

Conditions :

-

Substrate: Benzamide

-

Iodinating Agent: I₂/HIO₃ (1:1 molar ratio)

-

Solvent: Acetic acid

-

Temperature: 80°C, 6 hours

-

-

Outcome :

-

Yield: 85–90%

-

Purity: ≥95% (HPLC)

-

Sandmeyer Reaction

-

Conditions :

-

Substrate: 3-Aminobenzamide

-

Diazotization: NaNO₂/HCl (0–5°C)

-

Iodination: KI, 60°C

-

-

Outcome :

-

Yield: 78–82%

-

Amidation: Coupling 3-Iodobenzoyl Chloride with 3-Chloro-4-fluoroaniline

Schotten-Baumann Reaction

Solvent-Free Microwave-Assisted Synthesis

-

Conditions :

-

Outcome :

Table 2: Amidation Method Comparison

| Method | Yield | Reaction Time | Energy Input |

|---|---|---|---|

| Schotten-Baumann | 90% | 2 hours | Moderate |

| Microwave-Assisted | 94% | 15 minutes | Low |

Alternative Routes: Palladium-Catalyzed Cross-Coupling

Sonogashira Coupling

-

Conditions :

-

Outcome :

Industrial-Scale Production Considerations

Waste Stream Management

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-3-iodobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF).

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

Substitution Reactions: Products include derivatives where the iodine atom is replaced by other functional groups.

Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

Coupling Reactions: Products include more complex aromatic compounds formed through the coupling of this compound with other aromatic compounds.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-3-iodobenzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including its effects on cellular processes.

Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

Industry: Utilized in the development of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-3-iodobenzamide involves its interaction with molecular targets in biological systems. The compound may bind to specific proteins or enzymes, altering their activity and affecting cellular processes. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of N-(3-chloro-4-fluorophenyl)-3-iodobenzamide and related compounds:

*Estimated based on structural similarity.

Electronic and Physicochemical Properties

- Halogen Effects: The target compound’s chloro and fluoro substituents provide moderate electron-withdrawing effects, stabilizing the aromatic ring and influencing binding interactions.

- Solubility: The pyrrolidinyl group in N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3-iodobenzamide introduces basicity, improving solubility in acidic environments . Conversely, the dihydroxypropyloxy chain in the compound from enhances hydrophilicity, making it suitable for intravenous formulations .

Research Findings and Key Insights

- Substituent Impact : The iodine position (3 vs. 4 on benzamide) affects steric hindrance and binding pocket compatibility. For example, N-[4-chloro-3-(trifluoromethyl)phenyl]-4-iodobenzamide’s 4-iodo placement may limit rotational freedom compared to the target compound’s 3-iodo configuration .

- Metabolic Stability: Amino groups (e.g., N-(3-Amino-4-fluorophenyl)-2-iodobenzamide) increase susceptibility to oxidative metabolism, whereas halogenated analogs like the target compound exhibit longer half-lives due to reduced enzymatic degradation .

Biological Activity

N-(3-chloro-4-fluorophenyl)-3-iodobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and anticancer properties. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a 3-chloro-4-fluorophenyl moiety attached to a 3-iodobenzamide structure. The presence of halogen substituents (chlorine, fluorine, and iodine) significantly influences its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

This compound exhibits its biological activity primarily through:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, such as tyrosinase, which is crucial in melanin production. Inhibition of this enzyme can lead to applications in skin whitening and treatment of hyperpigmentation disorders .

- Protein-Ligand Interactions : The compound binds to various receptors and enzymes, potentially altering their activity. For instance, it may interact with the ATP-binding site of tyrosine kinases, disrupting signaling pathways involved in cell proliferation.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, compounds containing the 3-chloro-4-fluorophenyl fragment have shown enhanced potency against cancer cell lines such as HCT116 and SW620. The mechanism involves the induction of apoptosis through intrinsic pathways, characterized by increased levels of cleaved caspases and changes in mitochondrial membrane potential .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | SW620 | 10 | Apoptosis induction |

| DW-8 (similar structure) | HCT116 | 30 | Caspase activation |

Enzyme Inhibition

The compound has been tested for its ability to inhibit tyrosinase derived from Agaricus bisporus. The results indicated that the incorporation of the 3-chloro-4-fluorophenyl moiety significantly enhances inhibitory activity compared to other structural analogs .

Case Studies

- Tyrosinase Inhibition : A study demonstrated that derivatives of this compound showed improved binding affinity to the catalytic site of tyrosinase, leading to enhanced inhibitory effects compared to traditional inhibitors .

- Anticancer Properties : In vitro studies on colorectal cancer cell lines revealed that compounds with similar structures induced significant apoptosis through mitochondrial pathways, suggesting potential for further development as anticancer agents .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features:

- Halogen Substituents : The presence of chlorine and fluorine enhances hydrophobic interactions with target proteins.

- Iodine Atom : This atom not only increases molecular weight but also facilitates certain chemical reactions that can lead to more active derivatives.

Q & A

Q. What spectroscopic methods are recommended for characterizing N-(3-chloro-4-fluorophenyl)-3-iodobenzamide?

Methodological Answer: Characterization should include nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm the aromatic substitution pattern and amide linkage. Mass spectrometry (MS) is critical for verifying molecular weight, particularly the isotopic pattern due to iodine (e.g., [M+H]⁺ peaks). UV-Vis spectroscopy can assess electronic transitions influenced by the halogen substituents. For example, iodine’s heavy atom effect may enhance spin-orbit coupling, observable in fluorescence quenching. Cross-referencing with databases like PubChem (using InChI keys) ensures structural validation .

Q. What are the critical steps in designing a multi-step synthesis route for this compound?

Methodological Answer: Synthesis typically involves:

- Step 1: Coupling 3-iodobenzoic acid with 3-chloro-4-fluoroaniline via an activating agent (e.g., HATU or EDCI) to form the amide bond.

- Step 2: Optimizing reaction conditions (e.g., anhydrous DMF, 60°C, 12 hours) to maximize yield.

- Step 3: Purification using column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization. Key considerations include steric hindrance from the iodine atom and electronic effects of chlorine/fluorine substituents, which may slow amidation .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Conduct accelerated stability studies:

- pH Stability: Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation products.

- Thermal Stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Iodine’s lability may require inert atmospheres (e.g., argon) during heating .

Advanced Research Questions

Q. How can molecular docking predict the biological targets of this compound?

Methodological Answer: Use software like AutoDock Vina :

- Step 1: Prepare the compound’s 3D structure (e.g., energy minimization with Gaussian).

- Step 2: Select protein targets (e.g., kinases or GPCRs) from databases like PDB.

- Step 3: Run docking simulations with flexible side chains and scoring functions (e.g., Vina’s empirical scoring).

- Step 4: Validate predictions with in vitro assays (e.g., competitive binding assays). The iodine atom may enhance halogen bonding with protein backbone carbonyls, improving binding affinity .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

Methodological Answer:

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic targets?

Methodological Answer:

- Step 1: Synthesize derivatives (e.g., replacing iodine with bromine or modifying the fluorophenyl group).

- Step 2: Test in vitro activity (e.g., IC₅₀ assays) against target proteins.

- Step 3: Correlate electronic (Hammett σ values) and steric (Taft parameters) properties with bioactivity. For example, iodine’s polarizability may enhance hydrophobic interactions in enzyme active sites, but bulkier substituents could reduce solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.